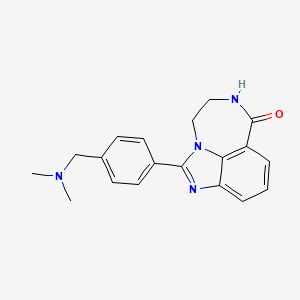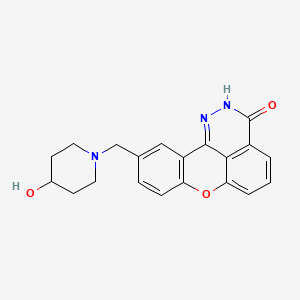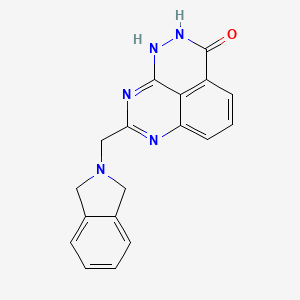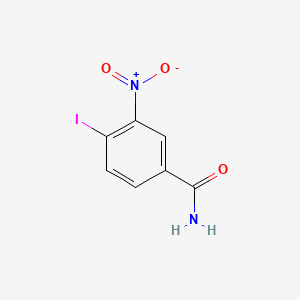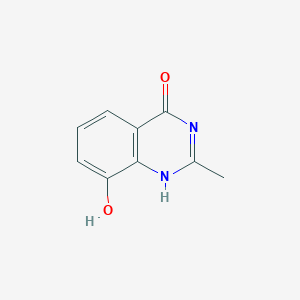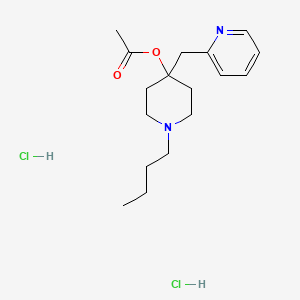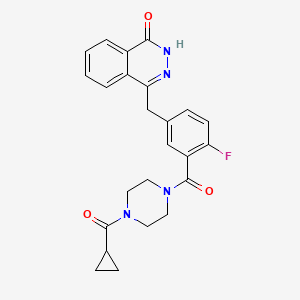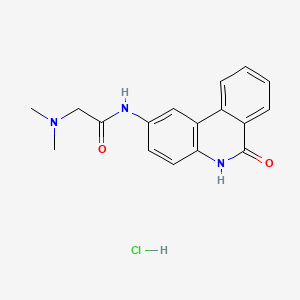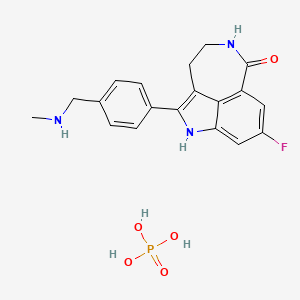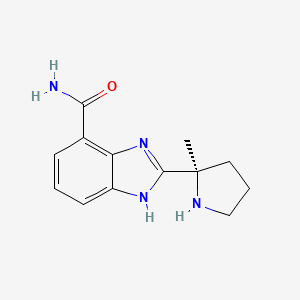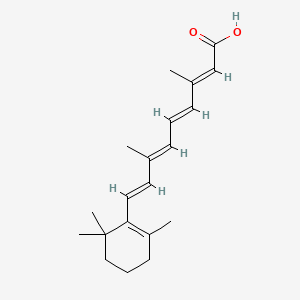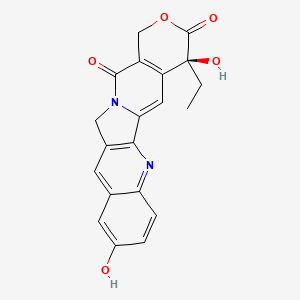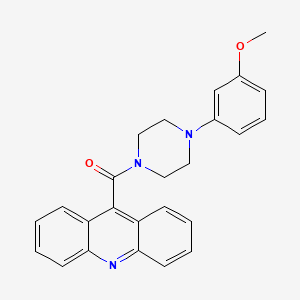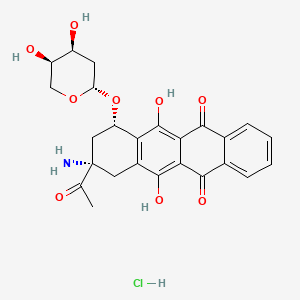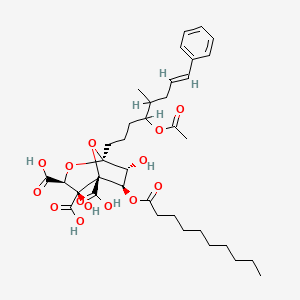
Zaragozic acid D2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zaragozic acid D2 is a natural product isolated from the keratinophilic fungus Amauroascus niger. It belongs to the zaragozic acid family, which are potent inhibitors of squalene synthase, an enzyme involved in sterol synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zaragozic acid D2 involves complex organic reactions. One notable method is the silyl glyoxylate cascade approach, which has been used to synthesize zaragozic acid C, a closely related compound. This method involves intramolecular aldol cyclization, condensation, and silyl transfer reactions to construct the oxygenated backbone fragment .
Industrial Production Methods
Industrial production of this compound is primarily through fermentation processes using the fungus Amauroascus niger. The fermentation conditions, including temperature, pH, and nutrient supply, are optimized to maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
Zaragozic acid D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, which can have different biological activities and properties .
Scientific Research Applications
Zaragozic acid D2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: It serves as a tool to investigate the role of squalene synthase in sterol synthesis.
Medicine: this compound has potential therapeutic applications in lowering cholesterol levels and treating hypercholesterolemia.
Industry: It is used in the development of antifungal agents and other pharmaceuticals
Mechanism of Action
Zaragozic acid D2 exerts its effects by inhibiting squalene synthase, the first committed enzyme in sterol synthesis. This inhibition leads to a decrease in sterol production, which can lower cholesterol levels in the body. Additionally, this compound inhibits Ras farnesyl-protein transferase, which is involved in the post-translational modification of proteins .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Zaragozic acid D2 is unique due to its specific inhibitory effects on both squalene synthase and Ras farnesyl-protein transferase. While other zaragozic acids also inhibit squalene synthase, this compound has shown higher potency in inhibiting Ras farnesyl-protein transferase, making it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
155179-15-0 |
|---|---|
Molecular Formula |
C36H50O14 |
Molecular Weight |
706.8 g/mol |
IUPAC Name |
(1S,3S,4S,5R,6R,7R)-1-[(E)-4-acetyloxy-5-methyl-8-phenyloct-7-enyl]-6-decanoyloxy-4,7-dihydroxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |
InChI |
InChI=1S/C36H50O14/c1-4-5-6-7-8-9-13-21-27(38)48-29-28(39)34(49-30(31(40)41)35(46,32(42)43)36(29,50-34)33(44)45)22-15-20-26(47-24(3)37)23(2)16-14-19-25-17-11-10-12-18-25/h10-12,14,17-19,23,26,28-30,39,46H,4-9,13,15-16,20-22H2,1-3H3,(H,40,41)(H,42,43)(H,44,45)/b19-14+/t23?,26?,28-,29-,30-,34+,35-,36+/m1/s1 |
InChI Key |
WDLYATMIWWDJQY-FYSMYQDTSA-N |
SMILES |
CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Isomeric SMILES |
CCCCCCCCCC(=O)O[C@@H]1[C@H]([C@]2(O[C@@H]([C@]([C@@]1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)C/C=C/C3=CC=CC=C3)OC(=O)C)O |
Canonical SMILES |
CCCCCCCCCC(=O)OC1C(C2(OC(C(C1(O2)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC=CC3=CC=CC=C3)OC(=O)C)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Zaragozic acid D(2); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


